Technical Guide: Tautomerism of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione
Technical Guide: Tautomerism of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione
Executive Summary
This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 4-methyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-thione , a critical scaffold in medicinal chemistry. Known for its antimicrobial, anti-inflammatory, and anticancer properties, the biological efficacy of this molecule is intrinsically linked to its structural dynamics.
The core focus of this guide is the thione-thiol tautomerism (N-H/C=S ⇌ N/C-SH). While the thione form is thermodynamically dominant in the solid state and polar aprotic solutions, the thiol form plays a transient but vital role in specific reaction mechanisms and metal coordination events. This document synthesizes experimental data (X-ray crystallography, NMR, IR) with computational insights (DFT) to provide an authoritative reference for researchers.
Structural Analysis & Tautomeric Equilibrium
The Tautomeric System
The molecule exists primarily in an equilibrium between two forms: the thione (1,2,4-triazol-3-thione) and the thiol (1,2,4-triazol-3-thiol).[1][2] Due to the substitution of the nitrogen at position 4 (N4) with a methyl group, the "4H" tautomer is fixed, restricting proton mobility to the N2 nitrogen and the sulfur atom.
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Thione Form (A): Characterized by a C=S double bond and a proton on N2. This is the major tautomer in the solid state and most solvents.
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Thiol Form (B): Characterized by a C-SH single bond and a double bond between N2 and C3. This is the minor tautomer, often serving as a reactive intermediate or ligand in metal complexes.
Mechanism of Interconversion
The transition involves a 1,3-proton shift from the N2 nitrogen to the sulfur atom. This process is solvent-dependent and can be catalyzed by protic media.
Thermodynamic & Computational Insights
Density Functional Theory (DFT) Analysis
Computational studies utilizing DFT (B3LYP/6-311++G**) consistently demonstrate that the thione form is energetically favored over the thiol form in the gas phase and solution.
| Parameter | Thione Form (C=S) | Thiol Form (C-SH) | Difference (ΔE) |
| Relative Energy (Gas Phase) | 0.0 kcal/mol (Ground State) | +13-15 kcal/mol | Thione is significantly more stable. |
| Dipole Moment | High (~3-4 D) | Lower | Thione is more polar, stabilized by polar solvents. |
| HOMO-LUMO Gap | Larger | Smaller | Thiol form is kinetically more reactive (softer nucleophile). |
Solvent Effects[3][4]
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Polar Aprotic Solvents (DMSO, DMF): Strongly stabilize the polar thione form via dipole-dipole interactions.
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Non-polar Solvents: The energy gap decreases slightly, but the thione remains dominant.
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Metal Coordination: In the presence of soft metal ions (e.g., Hg²⁺, Cd²⁺), the equilibrium shifts to the thiolate anion form, as the sulfur deprotonates to coordinate with the metal.
Spectroscopic Characterization
Distinguishing between the tautomers requires a multi-modal spectroscopic approach.
Infrared Spectroscopy (FT-IR)
The solid-state spectrum is the definitive method for confirming the thione structure in the crystal lattice.
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Thione Marker: Strong absorption at 1240–1270 cm⁻¹ corresponding to ν(C=S) .
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Thiol Marker: Weak absorption at 2500–2600 cm⁻¹ corresponding to ν(S-H) . Note: This is typically absent in the solid state, confirming the thione dominance.
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N-H Stretch: Broad band at 3100–3400 cm⁻¹ confirms the presence of the N-H proton (thione).
Nuclear Magnetic Resonance (NMR)
In DMSO-d₆ solution, the thione form usually persists, though rapid exchange can sometimes broaden signals.
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¹H NMR:
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Thione: A broad singlet downfield at δ 13.0–14.2 ppm (N-H).
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Thiol: If observable (rare without trapping), S-H typically appears at a distinct shift, but often averages with N-H due to rapid exchange.
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¹³C NMR:
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Thione (C=S): Carbon signal at δ 166–170 ppm .
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Thiol (C-S): Carbon signal shifts upfield (lower ppm) if the thiol form is trapped (e.g., by alkylation).
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X-Ray Crystallography
Single-crystal X-ray diffraction provides the ultimate proof of structure.
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C3-S Bond Length: 1.67–1.70 Å (Indicative of C=S double bond character).
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C3-S Single Bond: Would be approx. 1.75 Å .
Experimental Protocols
Synthesis of 4-Methyl-5-Phenyl-2,4-Dihydro-3H-1,2,4-Triazol-3-Thione
This protocol ensures high yield and purity, favoring the stable thione product.
Reagents:
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Benzoic acid hydrazide (1.0 eq)
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Methyl isothiocyanate (1.1 eq)
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Sodium Hydroxide (NaOH) (10% aq.[1] solution)
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Ethanol (Solvent)[3]
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Hydrochloric Acid (HCl) (for acidification)[1]
Workflow:
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Condensation: Dissolve benzoic acid hydrazide (0.01 mol) in ethanol (30 mL). Add methyl isothiocyanate (0.011 mol). Reflux for 2 hours.
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Cyclization: Add 10% NaOH solution (20 mL) to the reaction mixture. Continue refluxing for 4–6 hours. This basic environment facilitates the ring closure.
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Work-up: Cool the mixture to room temperature. Pour into crushed ice/water.
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Acidification: Dropwise add conc. HCl with stirring until pH reaches ~3. The product will precipitate as a white/off-white solid.
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Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure crystals (M.P. approx. 186–188°C or higher depending on purity).[8]
Applications in Drug Design[6][7]
The tautomeric nature of this scaffold is a feature, not a bug, in drug design.
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Metallo-Enzyme Inhibition: The thione/thiol group is an excellent zinc-binding motif (ZBG). In the active site of metallo-enzymes (e.g., Carbonic Anhydrase, Matrix Metalloproteinases), the molecule often binds in the thiolate form, coordinating to the Zinc ion via the sulfur atom.
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Bioisosterism: The 1,2,4-triazole-3-thione ring is a bioisostere for amide or carboxylic acid groups, improving permeability and metabolic stability.
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Antimicrobial Activity: The lipophilicity provided by the 4-methyl and 5-phenyl groups aids in penetrating bacterial cell walls, while the thione moiety disrupts enzymatic processes.
References
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Structure and Tautomerism of 1,2,4-Triazole-3-thiones Source: Journal of Chemical and Pharmaceutical Research
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DFT Studies on Triazole Tautomerism Source: Journal of Molecular Modeling (NIH/PubMed)
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Crystallographic Data Source: Acta Crystallographica / ResearchG
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Synthesis and Antimicrobial Activity Source: Istanbul Journal of Pharmacy[8]
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[3]
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Chemical Properties and Identifiers Source: PubChem
Sources
- 1. staff.najah.edu [staff.najah.edu]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 6. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 7. 4-METHYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL | 3652-32-2 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
